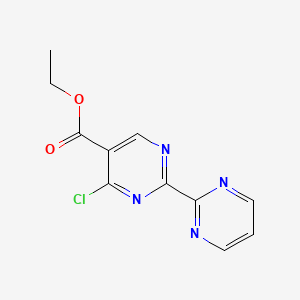

Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate

CAS No.: 432521-55-6

Cat. No.: VC2670963

Molecular Formula: C11H9ClN4O2

Molecular Weight: 264.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 432521-55-6 |

|---|---|

| Molecular Formula | C11H9ClN4O2 |

| Molecular Weight | 264.67 g/mol |

| IUPAC Name | ethyl 4-chloro-2-pyrimidin-2-ylpyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C11H9ClN4O2/c1-2-18-11(17)7-6-15-10(16-8(7)12)9-13-4-3-5-14-9/h3-6H,2H2,1H3 |

| Standard InChI Key | IPCQJBGFNQPEOT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C(N=C1Cl)C2=NC=CC=N2 |

| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1Cl)C2=NC=CC=N2 |

Introduction

Chemical Properties and Structure

Basic Identification

Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 432521-55-6 |

| Molecular Formula | C₁₁H₉ClN₄O₂ |

| Molecular Weight | 264.67 g/mol |

| Melting Point | 158-160°C |

| MDL Number | MFCD18157672 |

Structural Features

The compound features a complex structure with two connected pyrimidine rings. The core framework consists of a pyrimidine ring (first heterocycle) with three key substituents:

-

A chlorine atom at the 4-position

-

Another pyrimidine ring connected at the 2-position

-

An ethyl carboxylate group at the 5-position

This arrangement creates a molecule with multiple reactive sites, including the electrophilic carbon bearing the chlorine atom, which serves as a potential point for nucleophilic substitution reactions. The presence of the ethyl carboxylate group introduces functionality that can be manipulated for further synthetic transformations.

Physical Properties

Based on its molecular structure and comparisons with related compounds, Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate typically appears as a crystalline solid with a defined melting point of 158-160°C. The compound's solubility profile likely follows patterns observed in similar pyrimidine derivatives, with moderate solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide, but limited solubility in water and aliphatic hydrocarbons.

Synthesis Methods

Cross-Coupling Reactions

One plausible synthetic route involves the palladium-catalyzed cross-coupling of 2-halopyrimidines with appropriate metalated pyrimidine derivatives. Such cross-coupling reactions, including Suzuki-Miyaura or Stille coupling, have been widely used in the synthesis of bipyrimidyl compounds and could be adapted for the preparation of Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate.

Functional Group Transformations

Another approach would involve starting with Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate or similar precursors and performing sequential functional group transformations. The transformation would include the replacement of the methylthio group with a pyrimidin-2-yl substituent through appropriate nucleophilic displacement reactions.

Reactivity and Chemical Behavior

Nucleophilic Substitution Reactions

Applications in Research

Synthetic Building Block

Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate serves as a versatile synthetic intermediate in the preparation of more complex heterocyclic systems. The presence of multiple reactive sites allows for sequential modifications to build elaborate molecular architectures. This compound can be particularly useful in convergent synthesis strategies where late-stage diversification is desired.

Medicinal Chemistry Applications

Compounds containing pyrimidine moieties have been extensively studied for their biological activities. Research on related pyrimidine derivatives has revealed diverse pharmacological properties, including antimicrobial, antiviral, antitumor, and antifibrotic activities . The specific bipyrimidyl scaffold present in Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate may confer unique biological properties that could be exploited in drug discovery programs.

Biological and Pharmacological Activities

Structure-Activity Relationships

The relationship between structure and biological activity in pyrimidine derivatives suggests that specific structural features of Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate could contribute to its potential biological properties:

-

The 4-chloro substituent provides a reactive site for introducing diverse functional groups, which can modulate biological activity.

-

The carboxylate group can participate in hydrogen bonding interactions with biological targets or can be modified to improve pharmacokinetic properties.

-

The bipyrimidyl core may enhance binding to specific biological targets through π-stacking interactions or coordination with metal ions in metalloenzymes.

Comparison with Related Compounds

Structural Analogs

Several structurally related compounds provide insights into the properties and potential applications of Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate:

Functional Transformations

The reactivity patterns observed in related compounds provide a framework for understanding potential transformations of Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate:

-

Nucleophilic substitution of the 4-chloro group can yield diverse derivatives with modified biological properties.

-

Hydrolysis of the ethyl ester followed by amide coupling can generate libraries of compounds for biological screening.

-

Further functionalization of the pyrimidine rings can provide access to more complex heterocyclic systems.

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing efficient synthetic routes to Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate and its derivatives. This might include:

-

Optimization of cross-coupling reactions for the formation of the bipyrimidyl core.

-

Development of regioselective functionalization strategies for the pyrimidine rings.

-

Exploration of green chemistry approaches to make the synthesis more environmentally friendly.

Biological Activity Exploration

Given the promising biological activities of pyrimidine derivatives, further investigation into the pharmacological properties of Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate would be valuable:

-

Screening against various biological targets, including kinases, polymerases, and other enzymes implicated in disease processes.

-

Structure-activity relationship studies to identify the key structural features responsible for biological activity.

-

Exploration of potential applications in treating fibrotic diseases, cancer, and microbial infections.

Material Science Applications

Beyond biological applications, the unique structural features of Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate might also be exploited in materials science:

-

Investigation of coordination chemistry with transition metals for potential catalytic applications.

-

Exploration of supramolecular assemblies based on the hydrogen bonding capabilities of the bipyrimidyl scaffold.

-

Development of functional materials with interesting optical or electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume